Array ( [bid] => 13677626 ) Buy 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

Catalog No.
S14216230
CAS No.
M.F
C13H12Cl2O5
M. Wt
319.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)...

Product Name

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

IUPAC Name

3,4-dichloro-2-(2,4,5-trimethoxyphenyl)-2H-furan-5-one

Molecular Formula

C13H12Cl2O5

Molecular Weight

319.13 g/mol

InChI

InChI=1S/C13H12Cl2O5/c1-17-7-5-9(19-3)8(18-2)4-6(7)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3

InChI Key

NCMNXNXLQOFCGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)OC)OC

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is an organic compound characterized by its unique structure and properties. It has a molecular formula of C13H12Cl2O5C_{13}H_{12}Cl_{2}O_{5} and a molecular weight of 319.13 g/mol. This compound features a furan ring substituted with dichloro and trimethoxyphenyl groups, which contributes to its chemical reactivity and biological activity. The presence of chlorine atoms enhances the compound's potential as a pharmaceutical agent, while the trimethoxyphenyl moiety may influence its interaction with biological targets .

The chemical reactivity of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one can be attributed to the electrophilic nature of the dichloro substituents and the nucleophilic sites on the furan ring. Potential reactions include:

  • Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction reactions: The furan ring can be reduced to form dihydrofuran derivatives, which may exhibit different biological activities.

These reactions provide pathways for synthesizing derivatives that may possess enhanced or altered biological properties .

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one exhibits notable biological activities. Research indicates that compounds with similar structures often show:

  • Antimicrobial properties: Many derivatives exhibit activity against various bacterial strains.
  • Antioxidant effects: The presence of methoxy groups can enhance radical scavenging abilities.
  • Antitumor activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation.

The specific biological mechanisms of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one require further investigation to elucidate its potential therapeutic applications .

Synthesis of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one typically involves several steps:

  • Formation of the furan ring: Starting from appropriate precursors such as aldehydes and ketones.
  • Chlorination: Introducing chlorine atoms at the 3 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation: Adding methoxy groups to the phenyl ring through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods can be optimized for yield and purity based on reaction conditions and reagents used .

The applications of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one span several fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent due to its biological activities.
  • Agricultural chemicals: Possible application in developing pesticides or herbicides due to its reactivity and effectiveness against pathogens.
  • Chemical intermediates: Utilized in synthesizing more complex organic molecules in research and industrial settings .

Interaction studies are crucial for understanding how 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one interacts with biological macromolecules such as proteins and nucleic acids. These studies often involve:

  • Molecular docking simulations: To predict binding affinities and interaction sites with target proteins.
  • In vitro assays: To evaluate the compound's effects on cell viability and growth inhibition in cancer cell lines.
  • Spectroscopic methods: Such as NMR or mass spectrometry to analyze binding interactions.

These investigations help determine the compound's potential therapeutic mechanisms and guide further development .

Several compounds share structural similarities with 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,4-Dichloro-2-(4-methoxyphenyl)-2H-furan-5-oneC11H8Cl2O3C_{11}H_{8}Cl_{2}O_{3}Lacks trimethoxy groups but retains dichloro furan structure
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-oneC11H8Cl2O2SC_{11}H_{8}Cl_{2}O_{2}SContains a methylthio group instead of methoxy groups
3-Hydroxy-4-methoxyfuran-2(5H)-oneC10H10O4C_{10}H_{10}O_{4}Features a hydroxyl group; simpler structure

Uniqueness

The uniqueness of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one lies in its combination of dichlorination and trimethoxylation on the phenyl ring. This specific arrangement may enhance its biological activity compared to similar compounds that lack these features .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

318.0061789 g/mol

Monoisotopic Mass

318.0061789 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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